molecular formula C5H11FO B1330194 1-Pentanol, 5-fluoro- CAS No. 592-80-3

1-Pentanol, 5-fluoro-

Cat. No. B1330194
CAS RN: 592-80-3
M. Wt: 106.14 g/mol
InChI Key: FQBZGBYYKHMJFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds can be complex, involving multiple steps and specific reagents. For instance, the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine is achieved through radical fluorination, which is a method that can potentially be applied to the synthesis of "1-Pentanol, 5-fluoro-" . Another synthesis approach is the alkylation of methylmalonic ester with 1-bromo-3-fluoro-propane followed by reduction, as described for the preparation of 1-fluoro-4,4-di-hydroxymethyl-pentane .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their physical and chemical properties. For example, the study of 1-fluoro-1-silacyclohexane reveals the existence of axial and equatorial conformers and provides insights into the thermodynamic equilibrium between these species . Similarly, the crystal structure of 5-fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione shows that the pentanoyl group and the 5-fluorouracil moiety are essentially coplanar, which could be relevant for understanding the structure of "1-Pentanol, 5-fluoro-" .

Chemical Reactions Analysis

The reactivity of fluorinated compounds can lead to a variety of chemical reactions. For example, the diol obtained from the synthesis of 1-fluoro-4,4-di-hydroxymethyl-pentane can yield a dicarbamate upon treatment with phosgene and ammonia . This type of reactivity could be explored for "1-Pentanol, 5-fluoro-" to generate new derivatives with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. The studies on 1-fluoro-1-silacyclohexane provide detailed information on its conformational properties and the impact of the Si-F bond on the molecule's stability . The crystal structure analysis of 5-fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione contributes to understanding the intermolecular interactions and the potential for forming stable crystal structures .

Scientific Research Applications

  • Fluorination Reactions in Organic Chemistry

    • Room-temperature fluorination reactions with organic molecules, such as the transformation of pentane-2,4-dione into 3-fluoro and 1,3-difluoro derivatives, have been studied. The reaction of 1,3-dimethyluracil with 5-fluoro-1,3-dimethyluracil in methanol has also been explored (Stavber & Zupan, 1983).
  • Alternative Fuels for Diesel Engines

    • The use of 1-pentanol, a higher-chain alcohol, as an alternative fuel for diesel engines has been examined. Studies have focused on its blends with diesel fuel, analyzing the impact on engine performance and exhaust emission characteristics (Yilmaz & Atmanli, 2017).
  • Synthesis of Pharmaceutical Compounds

    • The synthesis of optically active compounds for pharmaceutical applications, like the potent β-blocker R-67555, involves the use of 5-fluoro-1-pentanol derivatives. Such synthesis demonstrates the importance of 1-pentanol, 5-fluoro- in medicinal chemistry (Horiguchi, Kuge, & Mochida, 1997).
  • Chemical Properties and Behavior Analysis

    • Research has been conducted on the physical properties, such as density, viscosity, and vapor-liquid equilibrium, of fluoro alcohols including 1-pentanol, 5-fluoro- derivatives. Such studies are essential for understanding the behavior of these compounds under various conditions (Zhang et al., 2016).
  • Chemical Catalysis

    • Catalytic reactions involving fluoro-alkyl halides, such as the dehydrohalogenation of fluoro-pentanes to yield pentene, are another area of application. These reactions can involve catalysts like molecular halide clusters (Kamiguchi et al., 2003).
  • Detection and Sensing Technologies

    • The development of sensors for detecting nerve agent simulants has utilized compounds like 1-pentanol, 5-fluoro-. For instance, N-(rhodamine B)-deoxylactam-5-amino-1-pentanol has been used as a chromo-fluorogenic sensor (Wu et al., 2012).
  • Biofuel Production via Microbial Engineering

    • Engineered microorganisms have been developed to produce pentanol isomers, including 1-pentanol, for potential application as biofuels (Cann & Liao, 2009).
  • Molecular Dynamics in Chemical Systems

    • Molecular dynamics simulations have been employed to study the distribution and diffusion behaviors of 1-pentanol, 5-fluoro- at oil-water interfaces, providing insights into the interactions of these molecules in different environments (Zhang et al., 2019).

Safety And Hazards

The safety data sheet for “1-Pentanol, 5-fluoro-” suggests that it is flammable and harmful if inhaled . It may cause skin irritation and serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBZGBYYKHMJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207940
Record name 1-Pentanol, 5-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanol, 5-fluoro-

CAS RN

592-80-3
Record name 5-Fluoro-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 5-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropentan-1-ol
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